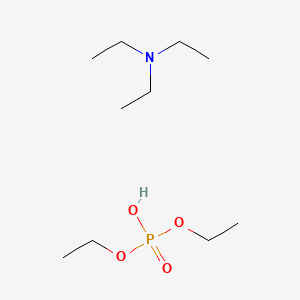
Phosphoric acid, diethyl ester, triethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) is a chemical compound with the molecular formula C6H15N.C4H11O4P . This compound is formed by the combination of phosphoric acid, diethyl ester, and N,N-diethylethanamine in a 1:1 ratio. It is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) typically involves the reaction of diethyl phosphate with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl phosphate+N,N-diethylethanamine→Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical studies and as a component in certain biological assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the reaction kinetics and product formation. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, bis(2-ethylhexyl) ester, compd. with N,N-diethylethanamine (1:1)
- Phosphoric acid, diethyl (6-hydroxy-3-oxo-3H-xanthen-9-yl)methyl ester, compd. with 4,5-dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile (1:1)
Uniqueness
Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) is unique due to its specific combination of diethyl phosphate and N,N-diethylethanamine, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in scientific research and industry.
Properties
CAS No. |
5802-76-6 |
|---|---|
Molecular Formula |
C10H26NO4P |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N,N-diethylethanamine;diethyl hydrogen phosphate |
InChI |
InChI=1S/C6H15N.C4H11O4P/c1-4-7(5-2)6-3;1-3-7-9(5,6)8-4-2/h4-6H2,1-3H3;3-4H2,1-2H3,(H,5,6) |
InChI Key |
FLNPWUGCMTYXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCOP(=O)(O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















